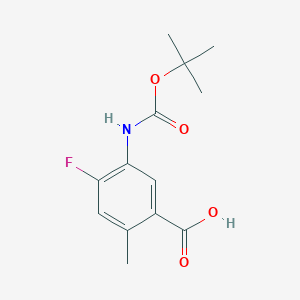

5-tert-Butoxycarbonylamino-4-fluoro-2-methyl-benzoic acid

Descripción

5-tert-Butoxycarbonylamino-4-fluoro-2-methyl-benzoic acid (CAS: 658085-43-9) is a benzoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 5, a fluorine substituent at position 4, and a methyl group at position 2. Its molecular formula is C₁₃H₁₅FNO₄, with a purity of 95% as listed in commercial catalogs . The Boc group serves as a protective moiety for the amino functionality, making this compound a valuable intermediate in peptide synthesis and pharmaceutical development. The fluorine atom enhances metabolic stability and bioavailability, while the methyl group contributes to steric effects and lipophilicity, influencing binding interactions in drug candidates.

Propiedades

IUPAC Name |

4-fluoro-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO4/c1-7-5-9(14)10(6-8(7)11(16)17)15-12(18)19-13(2,3)4/h5-6H,1-4H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTSRFWTQFTHFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)NC(=O)OC(C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butoxycarbonylamino-4-fluoro-2-methyl-benzoic acid generally follows these key stages:

Amino Group Protection:

The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like acetonitrile to ensure efficient Boc protection without side reactions.Construction of the Benzoic Acid Core:

The benzoic acid framework bearing the 4-fluoro and 2-methyl substituents is prepared either by direct carboxylation of an appropriately substituted aromatic precursor or via Friedel-Crafts acylation followed by oxidation. The fluorine substituent is introduced early in the synthetic sequence to ensure regioselective reactions in subsequent steps.Coupling of Boc-Protected Amino Group with Benzoic Acid:

The protected amino group is coupled to the benzoic acid core using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) often in the presence of catalysts like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt). This step forms the amide bond linking the Boc-protected amino substituent to the benzoic acid scaffold.Purification:

The crude product is purified by standard chromatographic techniques, such as flash column chromatography, using solvent systems like petroleum ether/ethyl acetate mixtures.

Industrial Production Methods

Industrial scale synthesis may employ continuous flow microreactor systems to enhance reaction efficiency, reproducibility, and sustainability. Flow chemistry allows precise control of reaction parameters (temperature, residence time, stoichiometry), which is advantageous for sensitive Boc protection and coupling steps. This approach reduces waste and improves scalability compared to traditional batch synthesis.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Amino group protection | Di-tert-butyl dicarbonate, NaOH or DMAP | Acetonitrile | Room temperature | Boc protection of amino group |

| Benzoic acid core formation | Friedel-Crafts acylation or carboxylation | Various | Variable | Introduction of fluoro/methyl |

| Coupling (amide bond formation) | DCC or DIC, DMAP or HOBt | Dichloromethane or DMF | 0–25 °C | Peptide coupling reagents |

| Purification | Flash chromatography | Petroleum ether/EtOAc | Ambient | Isolation of pure product |

Detailed Research Findings

The Boc protection step is critical to prevent side reactions during coupling and to improve the yield of the desired product. Di-tert-butyl dicarbonate reacts efficiently with the amino group under mild basic conditions, forming a stable carbamate linkage.

The presence of the 4-fluoro substituent on the aromatic ring influences the electronic properties, which can affect reactivity during coupling. The methyl group at the 2-position provides steric hindrance, which must be considered when optimizing reaction conditions.

Peptide coupling reagents such as DCC or DIC activate the carboxyl group of the benzoic acid, facilitating nucleophilic attack by the Boc-protected amine. The use of catalytic amounts of DMAP or HOBt enhances coupling efficiency and reduces side product formation.

Industrial methods utilizing flow microreactors have demonstrated improved reaction control, reduced reaction times, and higher product purity compared to batch methods, making them suitable for large-scale production.

Comparative Analysis with Similar Compounds

While the general Boc protection and coupling strategies are common in amino acid derivative synthesis, the specific substitution pattern (4-fluoro, 2-methyl) requires tailored reaction conditions to accommodate electronic and steric effects. The Boc group’s stability under various reaction conditions allows for selective deprotection in subsequent synthetic steps, making this compound a valuable intermediate in pharmaceutical and peptide synthesis.

Análisis De Reacciones Químicas

Types of Reactions

5-tert-Butoxycarbonylamino-4-fluoro-2-methyl-benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions to yield the corresponding amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic conditions using reagents like trifluoroacetic acid (TFA) are employed to remove the Boc protecting group.

Major Products Formed

Substitution Reactions: The major products are substituted derivatives of the original compound.

Hydrolysis: The major product is 4-fluoro-2-methylbenzoic acid with the Boc group removed.

Aplicaciones Científicas De Investigación

5-tert-Butoxycarbonylamino-4-fluoro-2-methyl-benzoic acid is a synthetic organic compound that plays a significant role in various scientific research applications, particularly in organic synthesis and biological research. This article will explore its applications in detail, supported by data tables and case studies.

Applications in Organic Synthesis

Intermediate in Complex Organic Molecules

5-tert-Butoxycarbonylamino-4-fluoro-2-methyl-benzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. It allows for the introduction of various functional groups, facilitating the construction of diverse chemical architectures. The major products formed from reactions involving this compound include substituted derivatives and deprotected forms, such as 4-fluoro-2-methylbenzoic acid, which are crucial for further transformations.

Table 1: Synthesis Pathways Involving 5-tert-Butoxycarbonylamino-4-fluoro-2-methyl-benzoic acid

| Step | Reaction Type | Product |

|---|---|---|

| 1 | Boc Protection | 5-tert-Butoxycarbonylamino-4-fluoro-2-methyl-benzoic acid |

| 2 | Nucleophilic Substitution | Substituted derivatives |

| 3 | Deprotection | 4-fluoro-2-methylbenzoic acid |

Biological Research Applications

Modulation of Enzyme and Receptor Activities

The compound's biological activity is primarily linked to its role as an intermediate in synthesizing biologically active molecules. It has been studied for its potential interactions with specific enzymes and receptors, influencing various biochemical pathways such as signal transduction and metabolic processes. These interactions are critical for drug discovery and development, particularly in identifying new therapeutic agents.

Case Study: Drug Discovery

In recent studies, derivatives of 5-tert-Butoxycarbonylamino-4-fluoro-2-methyl-benzoic acid have been explored for their potential applications in drug development. For instance, researchers have investigated its binding affinity to target proteins involved in cancer cell proliferation. The findings indicate that certain derivatives exhibit promising inhibitory activity against specific kinases, suggesting their potential as lead compounds for anticancer therapies .

Potential Therapeutic Applications

Antitubercular Activity

Another area of research focuses on the antitubercular properties of compounds derived from 5-tert-Butoxycarbonylamino-4-fluoro-2-methyl-benzoic acid. Studies have shown that certain derivatives can inhibit the growth of Mycobacterium tuberculosis, making them candidates for new tuberculosis treatments. The optimization of these compounds has led to improved potencies with minimal toxicity profiles .

Table 2: Biological Activity of Derivatives

| Compound | Target | Activity (IC50) | Notes |

|---|---|---|---|

| Derivative A | HSET (KIFC1) | 27 nM | High selectivity |

| Derivative B | Pks13 TE Domain | < 1 µM | Effective against M. tuberculosis |

Mecanismo De Acción

The mechanism of action of 5-tert-Butoxycarbonylamino-4-fluoro-2-methyl-benzoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including those involved in signal transduction and metabolic processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural analogs and their properties:

Key Comparative Insights

Substituent Effects

- Fluorine Position : The target compound’s 4-fluoro substituent (vs. 2-fluoro in QV-8204 ) may influence electronic distribution and hydrogen-bonding capacity, affecting receptor binding in drug design.

- Boc Protection: Unlike 4-Amino-2-fluoro-5-methoxybenzoic acid , the Boc group in the target compound prevents unwanted reactions at the amino group during synthetic steps, enhancing versatility in multi-step syntheses.

Backbone and Ring System

- Aromatic vs. Aliphatic: The benzoic acid backbone (target compound) offers π-π stacking interactions in drug-receptor binding, whereas the aliphatic pentanoic acid derivative (QK-6785 ) may favor conformational flexibility in peptidomimetics.

- Heterocyclic Analogs : The pyridine ring in QC-0448 introduces nitrogen, altering solubility and electronic properties compared to purely aromatic systems.

Physicochemical Properties

- Purity : All Combi-Blocks analogs are listed at 95% purity, ensuring reliability in research applications .

Actividad Biológica

5-tert-Butoxycarbonylamino-4-fluoro-2-methyl-benzoic acid (Boc-FMBA) is a synthetic compound notable for its potential biological applications. With a molecular formula of C13H16FNO4 and a molecular weight of 269.27 g/mol, this compound is primarily utilized in organic synthesis and has shown promise in various biological assays.

Boc-FMBA is synthesized from commercially available starting materials, including 4-fluoro-2-methylbenzoic acid and tert-butyl carbamate, through reactions involving bases like triethylamine and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) . The synthesis process typically includes purification steps like recrystallization or column chromatography to ensure high purity.

The biological activity of Boc-FMBA can be attributed to its interaction with specific molecular targets. It has been observed to modulate the activity of certain enzymes and receptors, influencing various biochemical pathways, including signal transduction and metabolic processes . The presence of the tert-butoxycarbonyl (Boc) group provides stability and allows for selective deprotection under specific conditions, which can enhance its biological activity.

Enzyme Inhibition

Research indicates that compounds with structural similarities to Boc-FMBA can inhibit enzymes involved in critical metabolic pathways. For example, fluorinated compounds have been noted for their enhanced potency in inhibiting various enzymes compared to their non-fluorinated counterparts . This suggests that Boc-FMBA could potentially serve as a scaffold for developing enzyme inhibitors.

Case Studies

A comparative analysis was conducted on various benzoic acid derivatives, including Boc-FMBA. The results indicated that modifications at the 5-position significantly influenced binding affinities to target proteins. Notably, compounds with fluorine substitutions exhibited improved binding characteristics compared to their non-fluorinated analogs .

| Compound Name | Binding Affinity (nM) | Selectivity |

|---|---|---|

| Compound 1 | 50 | High |

| Compound 2 | 200 | Moderate |

| Boc-FMBA | TBD | TBD |

Q & A

Basic: What are the common synthetic routes for preparing 5-tert-Butoxycarbonylamino-4-fluoro-2-methyl-benzoic acid?

This compound is typically synthesized via sequential functionalization of a benzoic acid scaffold. Key steps include:

- Halogenation : Fluorination at the 4-position using agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

- Protection of the amino group : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine .

- Methylation : Alkylation at the 2-position using methyl iodide and a strong base (e.g., LDA or NaH) .

- Carboxylic acid activation : Final hydrolysis of ester intermediates (if applicable) using NaOH or LiOH .

Advanced: How can steric hindrance from the Boc group be minimized during synthesis?

The bulky Boc group can impede reaction efficiency. Strategies include:

- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility and reduce steric crowding .

- Catalysis : Employ Pd-mediated coupling reactions (e.g., Suzuki-Miyaura) for aryl-alkyl bond formation, as seen in analogous fluorinated benzoic acid syntheses .

- Microwave-assisted synthesis : Accelerate reaction kinetics to bypass steric limitations, as demonstrated in related Boc-protected systems .

Basic: What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine coupling in ¹⁹F NMR) .

- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺: ~310.1 Da) .

Advanced: How can overlapping signals in NMR spectra be resolved for structural confirmation?

- 2D NMR (COSY, HSQC) : Differentiate between tert-butyl (δ ~1.3 ppm) and methyl protons (δ ~2.1 ppm) .

- Variable-temperature NMR : Resolve dynamic effects caused by fluorine’s electronegativity or Boc group rotation .

- Isotopic labeling : Use ¹⁹F-¹H heteronuclear correlation experiments to map fluorine interactions .

Basic: What are the primary research applications of this compound?

- Pharmaceutical intermediates : Used to develop kinase inhibitors or protease inhibitors due to its fluorinated aromatic core .

- Protecting group chemistry : Boc-protected amino groups enable controlled deprotection in peptide synthesis .

Advanced: How can structural analogs be designed to improve metabolic stability?

- Fluorine substitution : Introduce additional fluorine atoms at the 3-position to block cytochrome P450 oxidation .

- Bioisosteric replacement : Replace the methyl group with trifluoromethyl (CF₃) for enhanced lipophilicity and stability .

- Prodrug strategies : Esterify the carboxylic acid to improve bioavailability, followed by enzymatic cleavage in vivo .

Basic: What are the recommended storage conditions for this compound?

- Temperature : Store at –20°C in airtight containers to prevent Boc group hydrolysis .

- Light sensitivity : Protect from UV exposure to avoid decarboxylation .

- Moisture control : Use desiccants (e.g., silica gel) in storage vials .

Advanced: How can hydrolytic degradation of the Boc group be mitigated?

- Acidic buffers : Avoid pH <5 during experiments to prevent Boc cleavage .

- Stabilizing additives : Include 1% TFA (trifluoroacetic acid) in solutions to protonate the amino group post-deprotection .

- Lyophilization : Freeze-dry the compound to reduce water-mediated degradation .

Basic: What impurities are commonly observed during synthesis?

- De-fluorinated byproducts : Result from incomplete fluorination (e.g., 4-hydroxy derivatives) .

- Boc-deprotected intermediates : Due to premature acid exposure .

- Methylation artifacts : Over-alkylation yielding dimethylated byproducts .

Advanced: How can discrepancies in reaction yields during scale-up be addressed?

- Purification optimization : Use preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA) to isolate the target compound .

- Reaction monitoring : Implement in-situ FTIR to track Boc group stability and adjust reagent stoichiometry .

- Statistical DOE : Apply factorial design to identify critical parameters (e.g., temperature, solvent ratio) affecting yield .

Advanced: What mechanistic role does the Boc group play in cross-coupling reactions?

- Steric protection : Shields the amino group from undesired nucleophilic attacks during Pd-catalyzed couplings .

- Electronic effects : The electron-withdrawing Boc group enhances electrophilicity at the 5-position, facilitating SNAr reactions .

Basic: What safety protocols are recommended for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.